molecular formula C29H33BrN2O B131131 O-Allyl-N-benzylcinchonidinium bromide CAS No. 158195-40-5

O-Allyl-N-benzylcinchonidinium bromide

Cat. No.: B131131
CAS No.: 158195-40-5
M. Wt: 505.5 g/mol
InChI Key: PMBXATROGBSNCU-PCOYAJJYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-N-benzylcinchonidinium bromide typically involves the reaction of cinchonidine with allyl bromide and benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .

Chemical Reactions Analysis

Types of Reactions: O-Allyl-N-benzylcinchonidinium bromide primarily undergoes phase-transfer catalysis reactions. It is involved in:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically enantioselective alkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Scientific Research Applications

O-Allyl-N-benzylcinchonidinium bromide is widely used in scientific research due to its enantioselective catalytic properties. Some of its applications include:

    Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the production of chiral molecules.

    Biology: Facilitates the synthesis of biologically active compounds with high enantiomeric purity.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of O-Allyl-N-benzylcinchonidinium bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates and selectivity. The compound’s chiral nature allows it to induce enantioselectivity in the reactions it catalyzes .

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXATROGBSNCU-PCOYAJJYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584105
Record name 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158195-40-5
Record name 4-[(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Allyl-N-benzylcinchonidinium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Allyl-N-benzylcinchonidinium bromide
Reactant of Route 2
Reactant of Route 2
O-Allyl-N-benzylcinchonidinium bromide
Reactant of Route 3
Reactant of Route 3
O-Allyl-N-benzylcinchonidinium bromide
Reactant of Route 4
Reactant of Route 4
O-Allyl-N-benzylcinchonidinium bromide
Reactant of Route 5
Reactant of Route 5
O-Allyl-N-benzylcinchonidinium bromide
Reactant of Route 6
O-Allyl-N-benzylcinchonidinium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.